molecular formula C19H28N2O5 B588006 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate CAS No. 334999-43-8

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

Cat. No.: B588006
CAS No.: 334999-43-8
M. Wt: 364.442
InChI Key: YIPPZGKXRWERCV-HOCLYGCPSA-N
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Description

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and an amino group, making it a versatile molecule for chemical reactions and biological studies.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl and amino groups. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl group and the amino group play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and the context of the study.

Comparison with Similar Compounds

Similar compounds to 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological interactions.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPZGKXRWERCV-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744173
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334999-43-8
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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